

Spectroscopic Characterization of N,2-dihydroxy-4-methylbenzamide: An In-depth Technical Guide

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Compound of Interest

Compound Name: *N,2-dihydroxy-4-methylbenzamide*

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Introduction

N,2-dihydroxy-4-methylbenzamide is a hydroxamic acid derivative of significant interest in medicinal chemistry and materials science. As a chelating agent, its ability to form stable complexes with metal ions, such as titanium(IV), makes it a valuable ligand in the development of novel therapeutic agents and functional materials[1]. A thorough understanding of its molecular structure and electronic properties is paramount for elucidating its mechanism of action and for the rational design of new applications. This technical guide provides a comprehensive overview of the spectroscopic data for **N,2-dihydroxy-4-methylbenzamide**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data and interpretations are grounded in experimental findings and theoretical principles, offering a valuable resource for researchers in drug development and chemical sciences.

Molecular Structure and Spectroscopic Correlation

The molecular structure of **N,2-dihydroxy-4-methylbenzamide**, with its distinct functional groups—a phenolic hydroxyl, a hydroxamic acid moiety, and a methyl-substituted aromatic ring—gives rise to a unique spectroscopic fingerprint. Each analytical technique provides complementary information, allowing for a complete structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For **N,2-dihydroxy-4-methylbenzamide**, ^1H and ^{13}C NMR provide detailed information about the chemical environment of each proton and carbon atom.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of **N,2-dihydroxy-4-methylbenzamide** is crucial for reproducibility.

Instrumentation:

- A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Dissolve approximately 5-10 mg of **N,2-dihydroxy-4-methylbenzamide** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., deuterated methanol, CD_3OD , or dimethyl sulfoxide- d_6 , $\text{DMSO-}d_6$). The choice of solvent is critical as labile protons (OH and NH) may exchange with deuterium, leading to signal broadening or disappearance.
- Transfer the solution to a standard 5 mm NMR tube.
- Vortex the sample to ensure homogeneity.

^1H NMR Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Number of Scans: 16-64 scans, depending on the sample concentration.
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time: 2-4 seconds.
- Spectral Width: A range covering approximately -2 to 12 ppm.

^{13}C NMR Acquisition Parameters:

- Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

- Number of Scans: 1024-4096 scans, due to the lower natural abundance of ^{13}C .
- Relaxation Delay (d1): 2-5 seconds.
- Acquisition Time: 1-2 seconds.
- Spectral Width: A range covering approximately 0 to 200 ppm.

Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase and baseline correct the resulting spectrum.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

^1H NMR Spectral Data and Interpretation

The ^1H NMR spectrum of **N,2-dihydroxy-4-methylbenzamide** is expected to show distinct signals for the aromatic protons, the methyl protons, and the labile hydroxyl and amide protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene ring.

Proton Assignment	Expected Chemical Shift (ppm)	Multiplicity	Integration
Aromatic H (position 3)	6.5 - 6.7	Doublet (d)	1H
Aromatic H (position 5)	6.7 - 6.9	Doublet (d)	1H
Aromatic H (position 6)	7.0 - 7.2	Singlet (s) or broad singlet	1H
Methyl (-CH ₃)	2.2 - 2.4	Singlet (s)	3H
Phenolic OH	8.0 - 10.0	Broad Singlet (br s)	1H
Amide NH	9.0 - 11.0	Broad Singlet (br s)	1H
Hydroxamic Acid OH	9.0 - 11.0	Broad Singlet (br s)	1H

Note: The chemical shifts of the labile OH and NH protons are highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Carbon Assignment	Expected Chemical Shift (ppm)
Carbonyl (C=O)	165 - 175
Aromatic C-OH	155 - 165
Aromatic C-CH ₃	135 - 145
Aromatic C-H	110 - 130
Aromatic C-C=O	115 - 125
Methyl (-CH ₃)	20 - 25

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **N,2-dihydroxy-4-methylbenzamide** is characterized by absorption bands corresponding to the vibrations of its various functional groups.

Experimental Protocol: IR Spectroscopy

Instrumentation:

- A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid **N,2-dihydroxy-4-methylbenzamide** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectral Range: 4000 - 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans.
- A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

IR Spectral Data and Interpretation

The key vibrational frequencies in the IR spectrum of **N,2-dihydroxy-4-methylbenzamide** provide clear evidence for its functional groups. In a study of a titanium(IV) complex with N,2-dihydroxybenzamide, the IR spectrum of the free ligand was used as a reference[1]. The

$\nu(\text{C}=\text{O})$ stretching vibration is observed around 1620 cm^{-1} , and the $\nu(\text{N}-\text{O})$ stretch is found near 990 cm^{-1} [1].

Vibrational Mode	Expected Wavenumber (cm^{-1})	Intensity
O-H Stretch (phenolic and hydroxamic acid)	3200 - 3600	Broad, Strong
N-H Stretch (amide)	3100 - 3300	Broad, Medium
C-H Stretch (aromatic)	3000 - 3100	Medium
C-H Stretch (methyl)	2850 - 3000	Medium
C=O Stretch (amide I)	~1620	Strong
C=C Stretch (aromatic)	1450 - 1600	Medium-Strong
N-H Bend (amide II)	1500 - 1550	Medium
N-O Stretch	~990	Medium

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Experimental Protocol: Mass Spectrometry

Instrumentation:

- An Electrospray Ionization (ESI) mass spectrometer coupled to a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).

Sample Preparation:

- Prepare a dilute solution of **N,2-dihydroxy-4-methylbenzamide** (approximately 10-100 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile.

- A small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to promote ionization.

Data Acquisition (ESI):

- Ionization Mode: Positive and/or negative ion mode.
- Capillary Voltage: 3-5 kV.
- Nebulizing Gas Flow: Adjusted to obtain a stable spray.
- Drying Gas Temperature: 200-350 °C.
- Mass Range: A range covering the expected molecular ion and potential fragments (e.g., m/z 50-500).

Mass Spectrometry Data and Interpretation

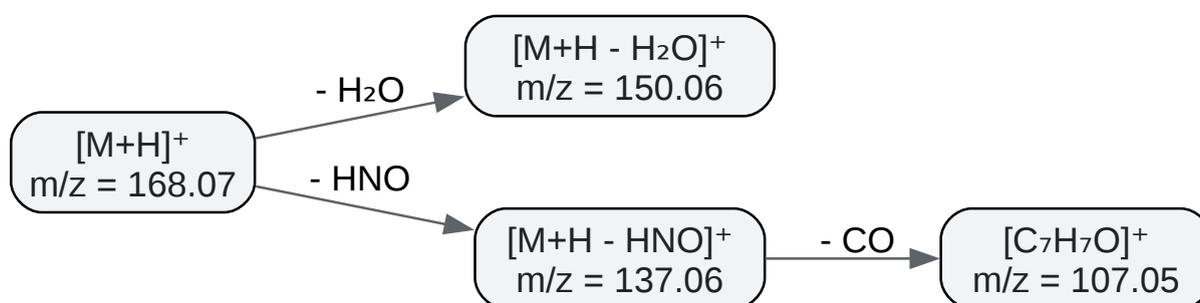
The molecular formula of **N,2-dihydroxy-4-methylbenzamide** is $C_8H_9NO_3$, with a monoisotopic mass of 167.05824 Da[2]. In ESI-MS, the compound is expected to be detected as protonated or deprotonated molecular ions, as well as adducts with solvent or salt ions.

Predicted m/z Values:[2]

Adduct	m/z (calculated)	Ionization Mode
[M+H] ⁺	168.06552	Positive
[M+Na] ⁺	190.04746	Positive
[M+K] ⁺	206.02140	Positive
[M-H] ⁻	166.05096	Negative

Fragmentation Pathway:

A logical fragmentation pathway for **N,2-dihydroxy-4-methylbenzamide** in MS/MS experiments can be proposed. The fragmentation pattern provides valuable structural information.



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Caption: Proposed ESI-MS/MS fragmentation of **N,2-dihydroxy-4-methylbenzamide**.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and validated framework for the identification and characterization of **N,2-dihydroxy-4-methylbenzamide**. The combination of NMR, IR, and MS techniques allows for an unambiguous determination of its molecular structure. The detailed protocols and data interpretations serve as a valuable resource for researchers, facilitating further investigations into the chemical and biological properties of this important molecule. The consistency between the expected and reported spectroscopic features underscores the reliability of these analytical methods for structural elucidation in drug discovery and materials science.

References

- Mizrahi, V., Koch, K. R., & Modro, T. A. (n.d.). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Sabinet African Journals. Retrieved from [[Link](#)]
- (n.d.). 4 - Supporting Information. The Royal Society of Chemistry. Retrieved from [[Link](#)]
- PubChem. (n.d.). **N,2-dihydroxy-4-methylbenzamide**. Retrieved from [[Link](#)]
- Pandeya, S. N., Sriram, D., Nath, G., & DeClercq, E. (2000). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Indian Journal of Pharmaceutical Sciences, 62(4), 267-272. Retrieved from [[Link](#)]

- El-Guesmi, N., Mchiri, F., Ben Nasr, C., & Butcher, R. J. (2020). Two new benzamides: Synthesis, spectroscopic characterization, X-ray diffraction, and electronic structure analyses. *Journal of Molecular Structure*, 1203, 127435. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). N-hydroxy-4-methylbenzamide. Retrieved from [\[Link\]](#)
- Passadis, S. S., Gray, M., Parac-Vogt, T. N., Keramidas, A. D., & Kabanos, T. A. (2022). Synthesis, Structural and Physicochemical Characterization of a Titanium(IV) Compound with the Hydroxamate Ligand N,2-Dihydroxybenzamide. *Molecules*, 27(23), 8201. Retrieved from [\[Link\]](#)
- (n.d.). Supplementary Information. The Royal Society of Chemistry. Retrieved from [\[Link\]](#)
- Tan, M., Fellah, N., & Kahr, B. (2021). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. *Crystal Growth & Design*, 21(10), 5765–5771. Retrieved from [\[Link\]](#)
- Passadis, S. S., Gray, M., Parac-Vogt, T. N., Keramidas, A. D., & Kabanos, T. A. (2022). Experimental IR absorbance spectra of the ligand N,2-Dihydroxybenzamide.... ResearchGate. Retrieved from [\[Link\]](#)
- Maļeckis, A., Cvetinska, M., Griškjāns, E., & Kirilova, E. (2024). Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. *Molecules*, 29(12), 2841. Retrieved from [\[Link\]](#)
- Mchiri, F., El-Guesmi, N., & Ben Nasr, C. (2023). Synthesis of N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide: Spectroscopic Characterization and X-ray Structure Determination. ResearchGate. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). Benzamide, 4-hydroxy-N-methyl-. Retrieved from [\[Link\]](#)
- NIST. (n.d.). 2,4-Dihydroxybenzamide. NIST WebBook. Retrieved from [\[Link\]](#)
- NIST. (n.d.). Benzamide, 4-methyl-. NIST WebBook. Retrieved from [\[Link\]](#)
- Millán, J. C., Bravo, N.-F., Tamayo, L., & Portilla, J. (n.d.). a. FT-IR (neat) of 4-methylbenzamide (Scheme 2, 2h). ResearchGate. Retrieved from [\[Link\]](#)

- PubChem. (n.d.). 4-Methylbenzamide. Retrieved from [[Link](#)]
- PubChem. (n.d.). N,N-Diethyl-p-toluamide. Retrieved from [[Link](#)]
- PubChem. (n.d.). Benzamide, N-ethyl-4-methyl-. Retrieved from [[Link](#)]

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- 1. mdpi.com [[mdpi.com](https://www.mdpi.com)]
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